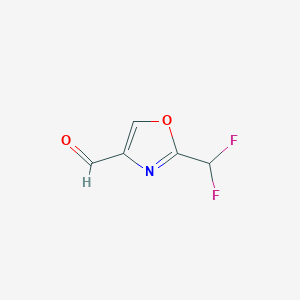
2-(Difluoromethyl)-1,3-oxazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethyl)-1,3-oxazole-4-carbaldehyde is a fluorinated heterocyclic compound characterized by the presence of a difluoromethyl group attached to the 2-position of the 1,3-oxazole ring, and a formyl group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-1,3-oxazole-4-carbaldehyde typically involves the following steps:
Oxazole Formation: The oxazole ring can be constructed using methods like cyclodehydration of amino acids or through the cyclization of β-keto esters with hydrazines.
Formylation: The formyl group at the 4-position can be introduced using formylation reactions, such as the Vilsmeier-Haack reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale difluoromethylation reactions, followed by cyclization and formylation steps. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Difluoromethyl)-1,3-oxazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The difluoromethyl group can be reduced to a difluoromethylamine.
Substitution: The compound can undergo nucleophilic substitution reactions at the difluoromethyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: 2-(Difluoromethyl)-1,3-oxazole-4-carboxylic acid.
Reduction: this compound amine.
Substitution: Various substituted difluoromethylamines or ethers.
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethyl)-1,3-oxazole-4-carbaldehyde has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting diseases where fluorine atoms play a crucial role in binding affinity and metabolic stability.
Material Science: Its unique fluorinated structure makes it suitable for the development of advanced materials with enhanced chemical and thermal stability.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and bioactive compounds.
Wirkmechanismus
The mechanism by which 2-(Difluoromethyl)-1,3-oxazole-4-carbaldehyde exerts its effects depends on its specific application. For instance, in medicinal chemistry, the difluoromethyl group can enhance the binding affinity of a drug to its target by mimicking the hydrogen bonding properties of hydroxyl or thiol groups. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
2-(Difluoromethyl)-1,3-thiazole-4-carbaldehyde: Similar structure but with a thiazole ring instead of an oxazole ring.
2-(Difluoromethyl)-1,3-pyrazole-4-carbaldehyde: Similar structure but with a pyrazole ring instead of an oxazole ring.
Uniqueness: 2-(Difluoromethyl)-1,3-oxazole-4-carbaldehyde is unique due to its specific combination of the difluoromethyl group and the oxazole ring, which imparts distinct chemical and biological properties compared to its thiazole and pyrazole analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in the field of chemistry and beyond.
Eigenschaften
IUPAC Name |
2-(difluoromethyl)-1,3-oxazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F2NO2/c6-4(7)5-8-3(1-9)2-10-5/h1-2,4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFCCJOICQIVPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(O1)C(F)F)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














